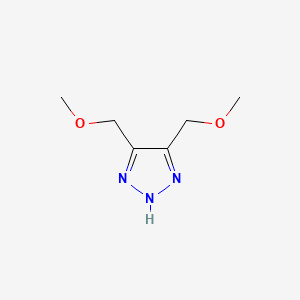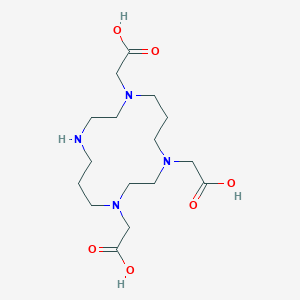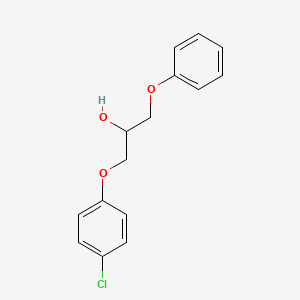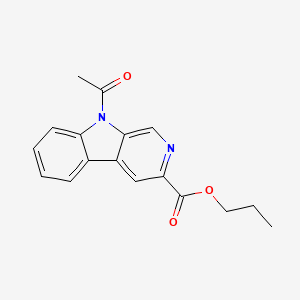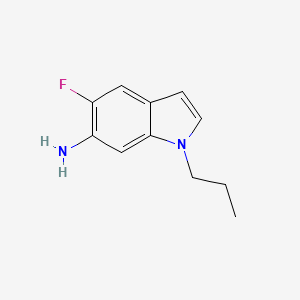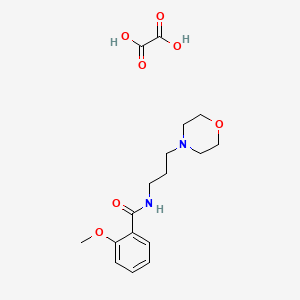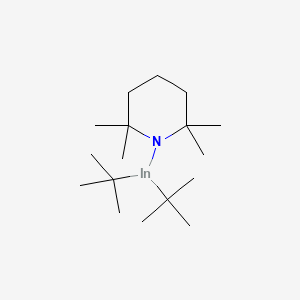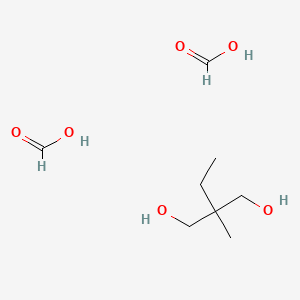
2-Ethyl-2-methylpropane-1,3-diol;formic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-methylpropane-1,3-diol, also known as 2-ethyl-2-methyl-1,3-propanediol, is an organic compound with the molecular formula C6H14O2. It is a colorless, viscous liquid that is used in various industrial applications. Formic acid, with the molecular formula CH2O2, is a colorless liquid with a pungent odor, commonly used as a preservative and antibacterial agent in livestock feed.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethyl-2-methylpropane-1,3-diol can be synthesized through the reaction of isobutyraldehyde with formaldehyde in the presence of a base catalyst. The reaction proceeds via an aldol condensation followed by hydrogenation to yield the diol.
Industrial Production Methods
In industrial settings, 2-ethyl-2-methylpropane-1,3-diol is produced through a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces ethers or esters.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-methylpropane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the preparation of biologically active molecules.
Medicine: Utilized in the synthesis of pharmaceuticals and drug delivery systems.
Industry: Used in the production of polymers, resins, and plasticizers.
Wirkmechanismus
The mechanism of action of 2-ethyl-2-methylpropane-1,3-diol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In oxidation reactions, it donates electrons to oxidizing agents, resulting in the formation of aldehydes or carboxylic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1,3-propanediol: Similar structure but lacks the ethyl group.
2-Amino-2-methyl-1,3-propanediol: Contains an amino group instead of an ethyl group.
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: Contains an additional hydroxymethyl group.
Uniqueness
2-Ethyl-2-methylpropane-1,3-diol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of ethyl and methyl groups provides a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
113990-19-5 |
|---|---|
Molekularformel |
C8H18O6 |
Molekulargewicht |
210.22 g/mol |
IUPAC-Name |
2-ethyl-2-methylpropane-1,3-diol;formic acid |
InChI |
InChI=1S/C6H14O2.2CH2O2/c1-3-6(2,4-7)5-8;2*2-1-3/h7-8H,3-5H2,1-2H3;2*1H,(H,2,3) |
InChI-Schlüssel |
LAIWWJCEEIBVCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CO)CO.C(=O)O.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


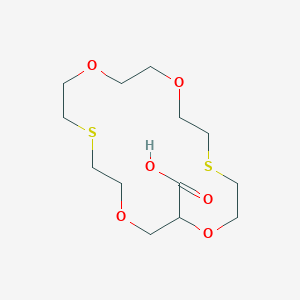
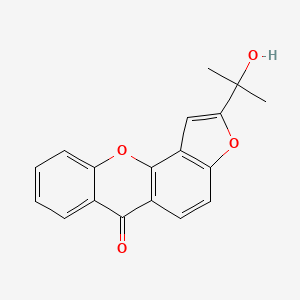
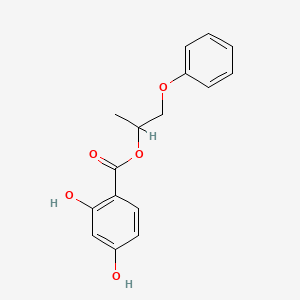
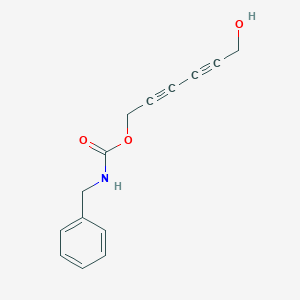
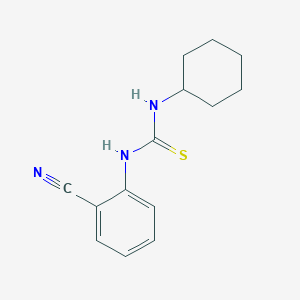
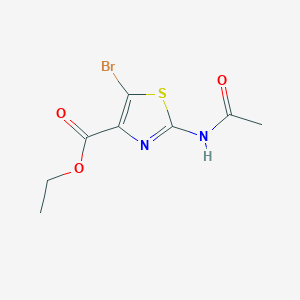
![1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione](/img/structure/B14293050.png)
